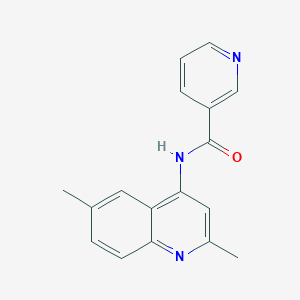

N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis, structure, and spectroscopic characterization of a pincer-type compound; N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide is described . The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions in the asymmetric unit .Molecular Structure Analysis

The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) . The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, two of the triflate ligands in the structure are connected to the pincer cation by strong N–H⋯O hydrogen bonds .Aplicaciones Científicas De Investigación

- Pincer Ligand : N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide can serve as a tridentate pincer ligand. Its defined positive charge region allows it to interact with metal ions, making it useful in metal coordination chemistry. These interactions play a role in catalysis, molecular switches, and supramolecular assemblies .

- Self-Assembly : N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide participates in supramolecular self-assembly. Its crystal structure reveals intermolecular N–H⋯O and C–H⋯O contacts, contributing to a 3D supramolecular synthon. These interactions stabilize the crystal lattice .

- Derivatives : Researchers have designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Pyrazoloquinoline Derivatives : Related compounds, such as pyrazolo[3,4-b]-quinoline derivatives, have been explored for their pharmacological properties. Investigating the pharmacokinetics and potential therapeutic effects of N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide derivatives could be valuable .

- Hirshfeld Surface Analysis : Researchers have used Hirshfeld surface analysis to understand the interactions within the crystal structure. The compound’s OH/HO contacts contribute significantly to surface interactions. Pairwise interaction energy calculations reveal the forces stabilizing the crystal lattice .

Metal Coordination Chemistry

Supramolecular Chemistry

Antitubercular Agents

Pharmacology and Drug Development

Crystal Engineering

Propiedades

IUPAC Name |

N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-11-5-6-15-14(8-11)16(9-12(2)19-15)20-17(21)13-4-3-7-18-10-13/h3-10H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTCZAZNIXXXQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2422026.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2422027.png)

![tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2422028.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2422029.png)

![N-[2-[[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2422031.png)

![Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B2422036.png)

![1-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2422041.png)

![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2422043.png)